molecular formula C15H16N2O3 B2726437 (2E)-3-{4-methoxy-3-[(4-methyl-1H-pyrazol-1-yl)methyl]phenyl}acrylic acid CAS No. 1020050-92-3

(2E)-3-{4-methoxy-3-[(4-methyl-1H-pyrazol-1-yl)methyl]phenyl}acrylic acid

Cat. No. B2726437
CAS RN: 1020050-92-3
M. Wt: 272.304
InChI Key: UNLQKFNVVXUHTM-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2E)-3-{4-methoxy-3-[(4-methyl-1H-pyrazol-1-yl)methyl]phenyl}acrylic acid” is a chemical compound with the molecular formula C15H16N2O3 . It is offered by various suppliers for research and development purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring attached to a phenyl group and an acrylic acid group . The molecular weight of the compound is 272.3 .

Scientific Research Applications

Antileishmanial Activity

Leishmaniasis, caused by Leishmania parasites transmitted through sandfly bites, affects millions of people globally. Research has shown that some hydrazine-coupled pyrazole derivatives, including compound 13, display potent antileishmanial activity. Compound 13 exhibited superior antipromastigote activity, significantly outperforming standard drugs like miltefosine and amphotericin B deoxycholate . Molecular docking studies further support its efficacy by revealing a favorable binding pattern in the Lm-PTR1 pocket .

Antimalarial Properties

Malaria, transmitted by Plasmodium-infected mosquitoes, remains a major global health concern. The same hydrazine-coupled pyrazole derivatives (compounds 14 and 15) also demonstrated promising antimalarial effects. Compound 15, in particular, achieved substantial suppression of Plasmodium berghei, suggesting its potential as an effective antimalarial agent .

HIV-1 Inhibition (Related Compound)

While not directly related to the target compound, indole derivatives have been investigated for their biological potential. For instance, Kasralikar et al. explored novel indolyl and oxochromenyl xanthenone derivatives and performed molecular docking studies as anti-HIV-1 agents .

Other Heterocyclic Applications

Although not specifically studied for “(2E)-3-{4-methoxy-3-[(4-methyl-1H-pyrazol-1-yl)methyl]phenyl}acrylic acid,” pyrazole scaffolds in general have diverse applications. For instance, researchers have synthesized heterocycles by reacting 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl) acryloyl chloride with various nucleophiles, demonstrating their versatility .

Future Prospects

Given the urgent need for effective treatments against leishmaniasis and malaria, further investigations into the pharmacokinetics, toxicity, and clinical efficacy of these pyrazole derivatives are warranted. Additionally, exploring their potential in combination therapies or as leads for drug development could yield promising results.

properties

IUPAC Name

(E)-3-[4-methoxy-3-[(4-methylpyrazol-1-yl)methyl]phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-11-8-16-17(9-11)10-13-7-12(4-6-15(18)19)3-5-14(13)20-2/h3-9H,10H2,1-2H3,(H,18,19)/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNLQKFNVVXUHTM-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2=C(C=CC(=C2)C=CC(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(N=C1)CC2=C(C=CC(=C2)/C=C/C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-{4-methoxy-3-[(4-methyl-1H-pyrazol-1-yl)methyl]phenyl}acrylic acid

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